molecular formula C25H25NO B588681 (5-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone CAS No. 1391052-02-0

(5-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Cat. No.: B588681
CAS No.: 1391052-02-0
M. Wt: 355.5 g/mol
InChI Key: MZYMFNUISGWLPY-UHFFFAOYSA-N
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Description

JWH 122 5-methylnaphthyl isomer: is a synthetic cannabinoid that belongs to the naphthoylindole family. It is a positional isomer of JWH 122, where the methyl group is attached to the naphthyl ring at the 5-position. This compound was discovered by John W. Huffman and is known for its high affinity for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors .

Mechanism of Action

Target of Action

JWH-122 5-Methylnaphthyl Isomer is a synthetic cannabinoid . It primarily targets the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

The compound interacts with its targets (CB1 and CB2 receptors) by binding to them with high affinity . The binding of JWH-122 5-Methylnaphthyl Isomer to these receptors triggers a series of biochemical reactions that lead to its physiological effects .

Biochemical Pathways

It is known that the activation of cb1 and cb2 receptors can influence the function of various neurotransmitters and signaling pathways .

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to have complex pharmacokinetics influenced by factors such as route of administration, dose, and individual patient characteristics .

Result of Action

The molecular and cellular effects of JWH-122 5-Methylnaphthyl Isomer’s action are largely dependent on its interaction with the CB1 and CB2 receptors. This interaction can lead to a variety of physiological effects, including alterations in pain sensation, mood, and memory .

Action Environment

The action, efficacy, and stability of JWH-122 5-Methylnaphthyl Isomer can be influenced by various environmental factors. These may include the presence of other drugs or substances, the physiological state of the individual, and the specific characteristics of the target receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH 122 5-methylnaphthyl isomer typically involves the reaction of 1-pentylindole with 5-methylnaphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: JWH 122 5-methylnaphthyl isomer is unique due to its specific substitution pattern, which affects its binding affinity and selectivity for cannabinoid receptors. This positional isomerism can lead to differences in pharmacological effects and metabolic pathways compared to other similar compounds .

Properties

IUPAC Name

(5-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO/c1-3-4-7-16-26-17-23(21-11-5-6-15-24(21)26)25(27)22-14-9-12-19-18(2)10-8-13-20(19)22/h5-6,8-15,17H,3-4,7,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYMFNUISGWLPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C(C=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017310
Record name JWH-122 5-Methylnaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391052-02-0
Record name (5-Methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1391052-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-122 5-methyl isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-122 5-Methylnaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-122 5-METHYL ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSX8V5EY8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: Can the JWH-122 5-methylnaphthyl isomer be differentiated from JWH-122 and other isomers using standard Liquid Chromatography Tandem Mass Spectrometry Triple Quadrupole (LC-MS/MS) methods?

A1: No. The research article states that differentiating JWH-122 from its 5-methylnaphthyl isomer and other JWH-122 isomers using LC-MS/MS is not possible. This is because these compounds share the same molecular weight and produce identical product ions during analysis. []

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